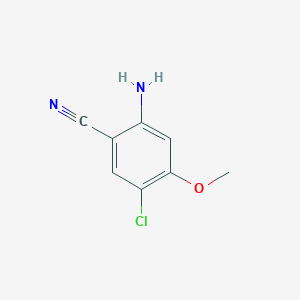

2-Amino-5-chloro-4-methoxybenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Amino-5-chloro-4-methoxybenzonitrile” is a chemical compound with the molecular formula C8H7ClN2O . It is a benzonitrile derivative .

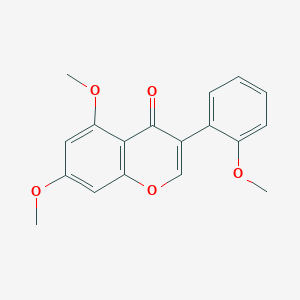

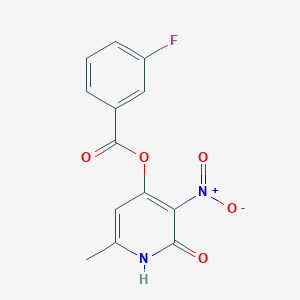

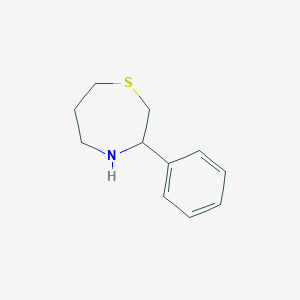

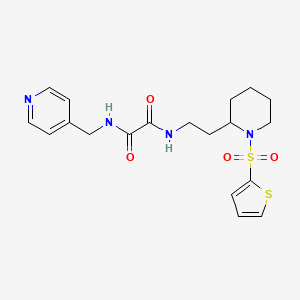

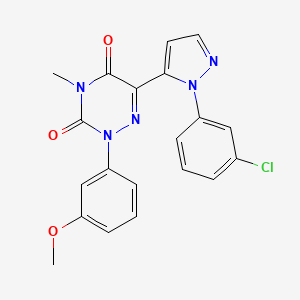

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H7ClN2O/c1-11-7-3-2-6 (5-9)8 (10)4-7/h2-4H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications

Corrosion Inhibition

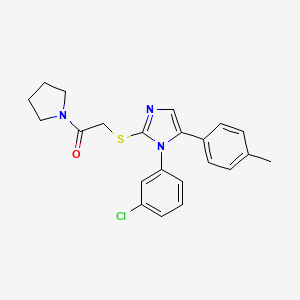

2-Amino-5-chloro-4-methoxybenzonitrile derivatives have been investigated for their corrosion inhibition properties. For instance, 2-aminobenzene-1,3-dicarbonitriles derivatives have demonstrated significant efficiency in inhibiting corrosion on mild steel in acidic environments. These compounds exhibit a high inhibition efficiency, with one study showing an efficiency of 97.83% at a concentration of 100 mg/L. This high effectiveness is attributed to the compounds' ability to form a protective layer on the metal surface, as confirmed by various techniques including weight loss, electrochemical studies, and surface analysis through Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) (Verma, Quraishi, & Singh, 2015).

Anticancer Research

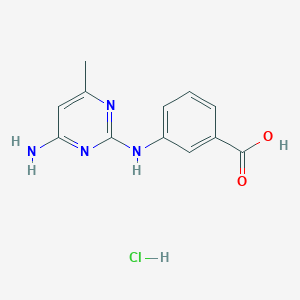

In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their anticancer activities. Novel 4-aminoquinazoline derivatives, synthesized from related compounds, showed promising activities against Bcap-37 cell proliferation, indicating their potential as anticancer agents. Certain derivatives exhibited significant inhibition rates, highlighting the compound's utility in developing new therapeutic agents (Li, 2015).

Organic Synthesis

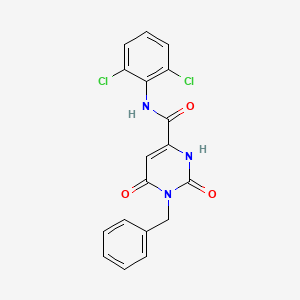

This compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules. Its role in the synthesis of Gefitinib, an anticancer drug, through a series of transformations including transfer hydrogenation and Dimroth rearrangement, underscores its importance in pharmaceutical manufacturing processes. This pathway demonstrates the compound's utility in facilitating the synthesis of clinically significant molecules (Jin et al., 2005).

Safety and Hazards

Properties

IUPAC Name |

2-amino-5-chloro-4-methoxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-3H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCCGLHAMALPHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2596572.png)

![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(4-chlorophenyl)methoxy]amine](/img/structure/B2596578.png)

![3-(2-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2596582.png)